molecular formula C16H20N2O3S B047454 Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 78323-98-5

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Cat. No.: B047454
CAS No.: 78323-98-5
M. Wt: 320.4 g/mol
InChI Key: BMPMMAGFHGAYLM-UHFFFAOYSA-N
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Description

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a chemical compound that belongs to the class of sulfonyl naphthalene compounds. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- typically involves the reaction of morpholine with 5-(dimethylamino)-1-naphthalenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure efficient use of raw materials. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound, while the dimethylamino group enhances its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the naphthalenyl and sulfonyl groups.

    Piperidine: Similar in structure but contains a six-membered ring instead of the morpholine ring.

    Piperazine: Contains a similar ring structure but with two nitrogen atoms.

Uniqueness

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is unique due to the presence of the naphthalenyl and sulfonyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to simpler analogs .

Properties

IUPAC Name

N,N-dimethyl-5-morpholin-4-ylsulfonylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)22(19,20)18-9-11-21-12-10-18/h3-8H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPMMAGFHGAYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349724
Record name Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78323-98-5
Record name Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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